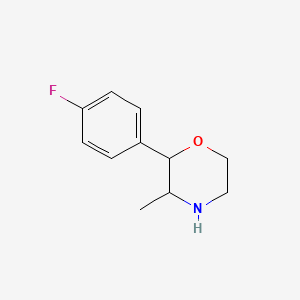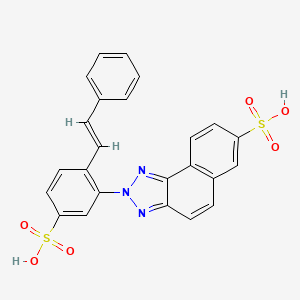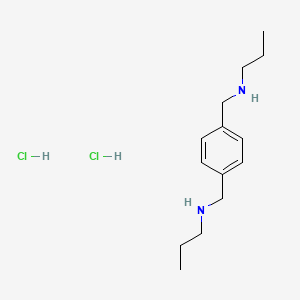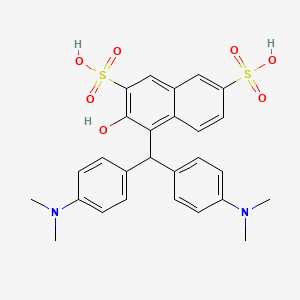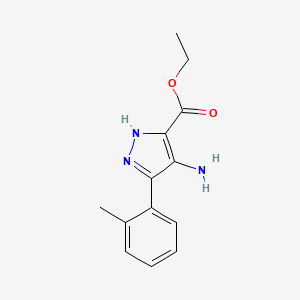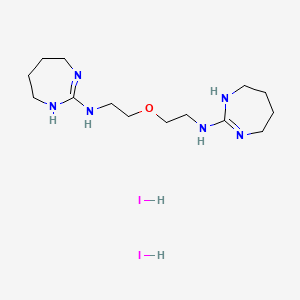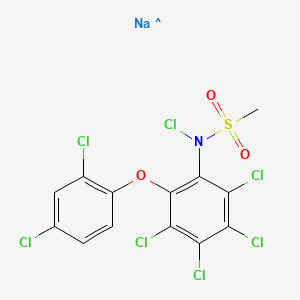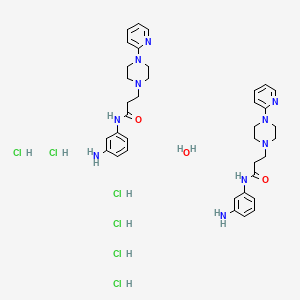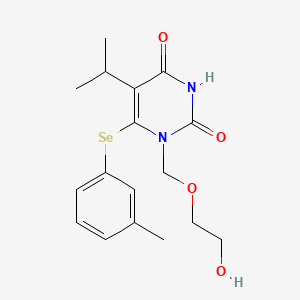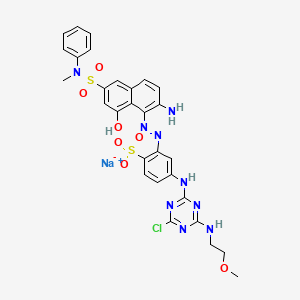
Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 297-989-6, also known as 3-(triethoxysilyl)propylsuccinic anhydride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(triethoxysilyl)propylsuccinic anhydride typically involves the reaction of succinic anhydride with 3-(triethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or xylene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of 3-(triethoxysilyl)propylsuccinic anhydride involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(triethoxysilyl)propylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form the corresponding acid.
Esterification: It can react with alcohols to form esters.
Aminolysis: The compound reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Aminolysis: Amines under mild heating conditions.
Major Products
Hydrolysis: Succinic acid and 3-(triethoxysilyl)propyl alcohol.
Esterification: Esters of succinic acid.
Aminolysis: Amides of succinic acid.
Wissenschaftliche Forschungsanwendungen
3-(triethoxysilyl)propylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
Wirkmechanismus
The mechanism of action of 3-(triethoxysilyl)propylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The compound’s triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl-containing substrates to form stable siloxane bonds. This property makes it an effective coupling agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(trimethoxysilyl)propylsuccinic anhydride
- 3-(triethoxysilyl)propylamine
- 3-(triethoxysilyl)propylmethacrylate
Uniqueness
Compared to similar compounds, 3-(triethoxysilyl)propylsuccinic anhydride offers unique advantages due to its anhydride functionality, which allows it to react with a wide range of nucleophiles, including water, alcohols, and amines. This versatility makes it a valuable compound in various industrial and research applications.
Eigenschaften
CAS-Nummer |
93776-59-1 |
|---|---|
Molekularformel |
C29H27ClN9NaO7S2 |
Molekulargewicht |
736.2 g/mol |
IUPAC-Name |
sodium;2-[[2-amino-8-hydroxy-6-[methyl(phenyl)sulfamoyl]naphthalen-1-yl]diazenyl]-4-[[4-chloro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C29H28ClN9O7S2.Na/c1-39(19-6-4-3-5-7-19)47(41,42)20-14-17-8-10-21(31)26(25(17)23(40)16-20)38-37-22-15-18(9-11-24(22)48(43,44)45)33-29-35-27(30)34-28(36-29)32-12-13-46-2;/h3-11,14-16,40H,12-13,31H2,1-2H3,(H,43,44,45)(H2,32,33,34,35,36);/q;+1/p-1 |
InChI-Schlüssel |
WWIDGEKAYFAESF-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NCCOC)Cl)S(=O)(=O)[O-])N)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
